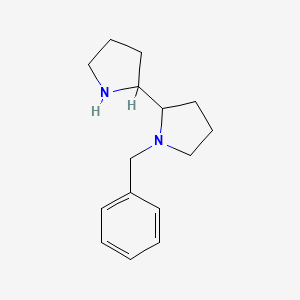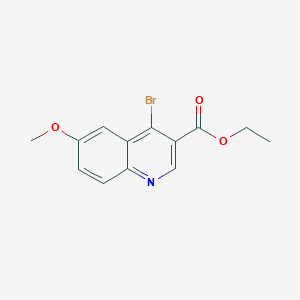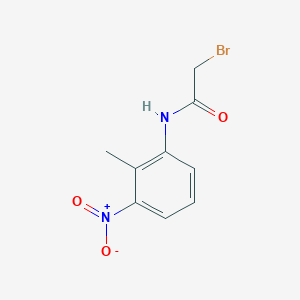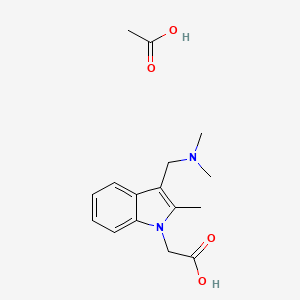
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Overview
Description
“(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate” is a biochemical used for proteomics research . Its molecular formula is C14H18N2O2•C2H4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) . This code provides a textual representation of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a biochemical, it may participate in various biological reactions, particularly in the field of proteomics .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It should be stored at a temperature of 28°C .
Scientific Research Applications
Synthesis Methodologies and Applications
- A two-step synthetic strategy has been developed to prepare indole-3-acetylcholine (IAC) from indole-3-acetic acid (IAA), demonstrating an efficient methodology for the preparation of choline ester auxin conjugates. This process involves treatment of indole-3-acetate with 1-dimethylamino-2-chloroethane, followed by methylation, yielding IAC from IAA with recrystallized yields of 55–70% (Bozsó et al., 1995).
Biochemical Tagging and Immobilization
- The derivatives of indole-3-acetic acid, particularly its 5- and 6-(2-aminoethyl)-derivatives, have been utilized in the design of novel research tools, including immobilized and carrier-linked forms. These derivatives allow for the conjugation with biochemical tags or biocompatible molecular probes, contributing significantly to biochemical research applications (Ilić et al., 2005).
Physiological Effects and Applications
- The synthesis of indole-3-acetylcholine iodide (IAC) and its stimulation on pea stem segment elongation highlight the potential physiological applications of indole derivatives. The process involves Fischer esterification and suggests the role of such compounds in plant growth and development (Ballal et al., 1992).
Novel Compound Synthesis
- Research on the metabolism of indole-3-acetic acid in plants has led to the identification of new compounds, such as I-(Indole-3-acetyl)-β-D-Glucose. This discovery opens up possibilities for exploring the roles of such compounds in plant physiology and biochemistry (Zenk, 1961).
Electrochemical Oxidation Studies
- The electrochemical oxidation of indole-3-acetic acid has been investigated, revealing mechanisms and products formed in acidic medium. This research provides insights into the chemical behavior of indole derivatives and their potential applications in synthetic chemistry (Hu & Dryhurst, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
acetic acid;2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C2H4O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18;1-2(3)4/h4-7H,8-9H2,1-3H3,(H,17,18);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYTXAVRAJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
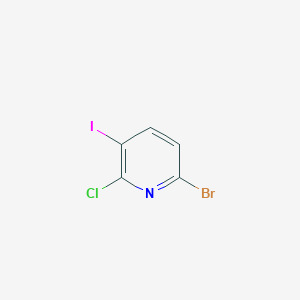

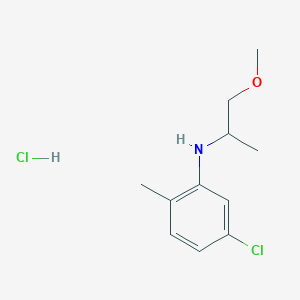
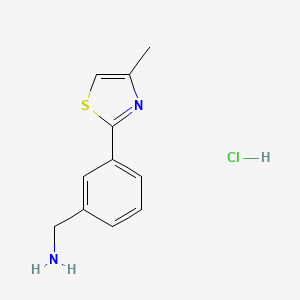
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
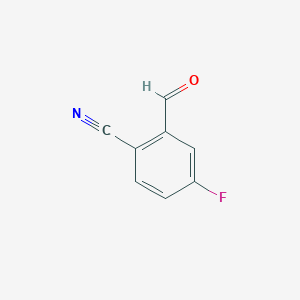
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
